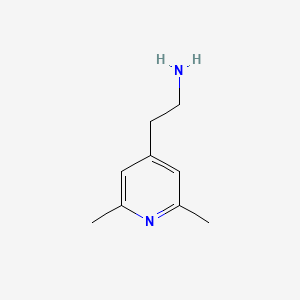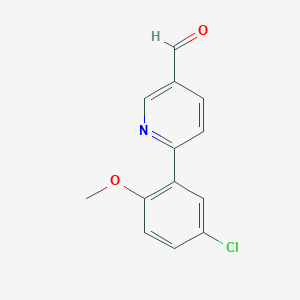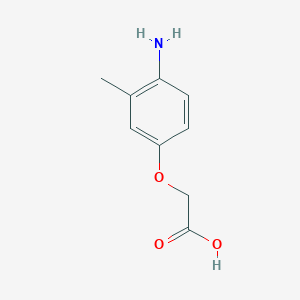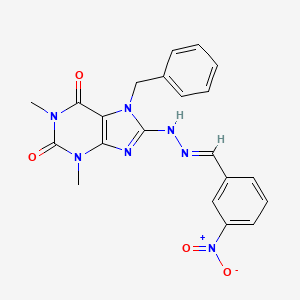![molecular formula C16H18N2O4S B12052001 2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound features a thiophene ring and a trimethoxyphenyl group, which are connected through an acetohydrazide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(thiophen-2-yl)acetic acid hydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted methoxy groups.
Scientific Research Applications
2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)acetic acid: Shares the thiophene ring but lacks the hydrazide and trimethoxyphenyl groups.
2-(thiophen-2-yl)acetamide: Similar structure but with an amide group instead of the hydrazide linkage.
3-phenyl-2-(thiophen-2-yl)acrylonitrile: Contains a thiophene ring and a phenyl group but differs in the connecting linkage.
Uniqueness
2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a thiophene ring, a trimethoxyphenyl group, and an acetohydrazide linkage
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-9-15(22-3)14(21-2)7-11(13)10-17-18-16(19)8-12-5-4-6-23-12/h4-7,9-10H,8H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
LFEJYMDHLCILKN-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CC2=CC=CS2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CC2=CC=CS2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)





![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)


